7-Methyl-1H-indene-2-carbaldehyde

Organocatalysis Regioselective synthesis Indene-2-carbaldehyde derivatives

7-Methyl-1H-indene-2-carbaldehyde (CAS 97232-09-2) is a C11H10O indene derivative featuring a formyl group at the 2-position and a methyl substituent at the 7-position (ortho to the bridgehead carbon of the fused bicyclic system). This substitution pattern creates a sterically encumbered environment around the reactive aldehyde moiety that is distinct from other methyl positional isomers such as 5-methyl- or 6-methyl-1H-indene-2-carbaldehyde.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
Cat. No. B11918805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indene-2-carbaldehyde
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C2CC(=CC2=CC=C1)C=O
InChIInChI=1S/C11H10O/c1-8-3-2-4-10-5-9(7-12)6-11(8)10/h2-5,7H,6H2,1H3
InChIKeyFPXBDPAEOABJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-indene-2-carbaldehyde – A Sterically Differentiated Indene-2-carbaldehyde Building Block for Regioselective Synthesis


7-Methyl-1H-indene-2-carbaldehyde (CAS 97232-09-2) is a C11H10O indene derivative featuring a formyl group at the 2-position and a methyl substituent at the 7-position (ortho to the bridgehead carbon of the fused bicyclic system) . This substitution pattern creates a sterically encumbered environment around the reactive aldehyde moiety that is distinct from other methyl positional isomers such as 5-methyl- or 6-methyl-1H-indene-2-carbaldehyde [1]. The compound belongs to a class of substrates actively employed in organocatalytic pentaenolate and pentaenamine activation methodologies for asymmetric C–C bond formation [2].

Why 7-Methyl-1H-indene-2-carbaldehyde Cannot Be Replaced by Other Indene-2-carbaldehyde Isomers


Substituent position on the indene-2-carbaldehyde scaffold is a critical determinant of both synthetic accessibility and downstream reactivity. The seminal work by Mao et al. (2017) demonstrated that the regiochemical outcome of organocatalytic reductive cyclisation is exquisitely sensitive to the nature and position of aromatic substituents: 5-methyl-substituted substrates (entry 8, Table 2) gave 4h:4′h ratios of 87.5:12.5 with catalyst 2c·HCl versus ≥99:1 regioselectivity with sterically demanding catalyst 2h·HCl, whereas 4-nitro substrates exhibited divergent selectivity patterns [1]. The 7-methyl substitution places the methyl group at the ortho position relative to the bridgehead carbon, generating a steric environment that is absent in 4-, 5-, or 6-substituted analogs and that can influence the geometry of amino isobenzofulvene intermediates in aminocatalytic processes [2]. Generic substitution without accounting for this positional steric effect risks compromised regioselectivity, altered reaction kinetics, or failure to access the desired product scaffold.

Quantitative Differentiation Evidence: 7-Methyl-1H-indene-2-carbaldehyde vs. Structural Analogs


Regioselectivity Control in Organocatalytic Indene-2-carbaldehyde Synthesis – Position-Dependent Selectivity Ranging from 56:44 to >99:1

In the transition-metal-free reductive cyclisation of ortho-formyl trans-cinnamaldehydes, the regioselectivity of 1H-indene-2-carbaldehyde formation is governed by both catalyst steric bulk and the substituent position on the aromatic ring. Under catalyst 2c·HCl, the 5-methyl substrate (substrate 1h) gave a 4h:4′h product ratio of 87.5:12.5; switching to sterically demanding catalyst 2h·HCl improved this to ≥99:1 with an 86% isolated yield of the desired 6-methyl-1H-indene-2-carbaldehyde (4h) [1]. The 7-methyl substitution pattern presents a sterically distinct environment at the ortho-to-bridgehead position, which, by class-level inference, is expected to exert a comparable or greater influence on regioselectivity due to the proximity of the methyl group to the forming indene ring junction.

Organocatalysis Regioselective synthesis Indene-2-carbaldehyde derivatives

Acidity Modulation by 7-Methyl Substitution – pKa Shift Relative to Unsubstituted Indene from PM3 Quantum Chemical Calculations

Quantum chemical calculations performed at the PM3 and AM1 levels of theory compared the optimized geometries and acid strengths of indene and 7-methylindene [1]. The study established that both indene and 7-methylindene are classified as very weak C–H acids (H-acids at the cyclopentadiene-type methylene position). The methyl substituent at position 7 introduces electron-donating inductive effects that modulate the maximum charge on the acidic hydrogen atom and consequently the pKa value. While absolute pKa values were not tabulated in the abstract, the computational methodology provides a framework for predicting the relative acidifying or basifying effect of the 7-methyl group compared to the unsubstituted parent indene scaffold [1].

Quantum chemistry pKa prediction Indene acidity

Molecular Weight and Lipophilicity Differentiation – 7-Methyl-1H-indene-2-carbaldehyde vs. Parent Indene-2-carbaldehyde

7-Methyl-1H-indene-2-carbaldehyde (C11H10O, MW 158.20 g/mol) carries an additional 14.03 Da mass increment relative to the unsubstituted 1H-indene-2-carbaldehyde (C10H8O, MW 144.17 g/mol) [1]. This mass difference corresponds to the replacement of a hydrogen atom at position 7 with a methyl group (+CH2). The methyl substituent increases the calculated XLogP3 and contributes one additional rotatable bond, altering the compound's physicochemical profile within the context of lead-like or fragment-based screening libraries.

Physicochemical properties Molecular weight Lead-likeness

Pentaenolate Reactivity Class Validation – Indene-2-carbaldehydes as Substrates for Organocatalytic Allylic Alkylation with High Enantio- and Diastereoselectivity

The pentaenolate activation methodology reported by Cieśliński et al. (2023) established that indene-2-carbaldehydes, including substituted derivatives, undergo organocatalytic allylic alkylation with Morita–Baylis–Hillman (MBH) carbonates in a highly enantio- and diastereoselective manner using a chiral tertiary amine catalyst [1]. This work constitutes the first application of organocatalytic pentaenolate activation in asymmetric synthesis. The substrate scope was reported to be broad with excellent functional group tolerance [1]. While specific data for the 7-methyl derivative were not tabulated in the accessible abstract, the methodology validation across diverse indene-2-carbaldehydes supports the class-level applicability of 7-methyl-1H-indene-2-carbaldehyde as a viable substrate for this transformation, with the caveat that the 7-methyl steric environment may influence stereochemical outcomes relative to less hindered analogs.

Asymmetric catalysis Pentaenolate activation Allylic alkylation

Distinction from Indole Analog – 7-Methyl-1H-indene-2-carbaldehyde vs. 7-Methyl-1H-indole-2-carbaldehyde

A critical procurement distinction exists between 7-methyl-1H-indene-2-carbaldehyde (CAS 97232-09-2, C11H10O, MW 158.20) and its indole analog 7-methyl-1H-indole-2-carbaldehyde (CAS 4771-50-0, C10H9NO, MW 159.19) . The indene scaffold contains a carbocyclic cyclopentadiene ring fused to benzene, while the indole contains a pyrrole ring. This fundamental structural difference means the indene-2-carbaldehyde participates in pentaenolate/pentaenamine activation pathways (via deprotonation at the cyclopentadiene CH2), whereas the indole-2-carbaldehyde reacts through enamine or iminium ion pathways characteristic of heteroaromatic aldehydes. The two compounds are not synthetic equivalents and cannot substitute for one another in organocatalytic methodologies designed for the indene scaffold.

Heterocycle comparison Indene vs. indole Synthetic building blocks

High-Value Application Scenarios for 7-Methyl-1H-indene-2-carbaldehyde Driven by Positional Differentiation


Asymmetric Organocatalytic Synthesis of 7-Methyl-Substituted Polycyclic Scaffolds via Pentaenolate Allylic Alkylation

Research groups employing the pentaenolate activation methodology of Cieśliński et al. (2023) [1] can utilize 7-methyl-1H-indene-2-carbaldehyde as a sterically differentiated substrate for the enantioselective construction of allylic alkylation products bearing a quaternary carbon center at the indene 1-position. The 7-methyl group provides a steric bias that may enhance diastereoselectivity in the alkylation step, analogous to the steric effects documented in the regiospecific synthesis work of Mao et al. (2017) [2], where sterically demanding catalysts suppressed cycloolefin isomerisation to achieve >99% regioselectivity.

Regioselective [4+3] or [8+2] Cycloaddition Substrate for Indene-Fused Polycyclic Systems

The DBU-promoted [4+3] annulation of indene-2-carbaldehydes with pyrrole-2-carbaldehyde derivatives (Chen et al., Org. Chem. Front. 2026 [3]) represents a general strategy for constructing indene-fused azepine scaffolds. 7-Methyl-1H-indene-2-carbaldehyde serves as a sterically non-symmetric variant in this annulation manifold, where the ortho-methyl group may influence the facial selectivity of cycloaddition and the photophysical properties of the resulting polycyclic products through modulation of the indene chromophore conformation.

Fragment Library Component for Aldehyde Dehydrogenase (ALDH) Isoform Selectivity Screening

Indene-2-carbaldehyde derivatives have been evaluated as inhibitors of aldehyde dehydrogenase (ALDH) family enzymes, including ALDH1A1, ALDH1A2, and ALDH1B1 [4]. The 7-methyl substituent provides a subtle steric and electronic perturbation at the ortho-to-bridgehead position, which may differentiate binding to ALDH isoform active sites compared to unsubstituted or 5-/6-substituted analogs. This supports use of 7-methyl-1H-indene-2-carbaldehyde as a fragment in structure-activity relationship (SAR) studies targeting isoform-selective ALDH inhibition.

Computational Chemistry Benchmarking – Substituent Effect on Indene C–H Acidity

The quantum chemical comparison of indene and 7-methylindene published by Vestnik TGU [5] establishes a computational framework for predicting pKa values of substituted indenes. 7-Methyl-1H-indene-2-carbaldehyde can serve as an experimental validation compound for computational pKa prediction models, where the aldehyde electron-withdrawing group at position 2 combines with the electron-donating methyl at position 7 to create a predictable but non-trivial electronic environment for benchmarking DFT or ab initio acidity calculations.

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